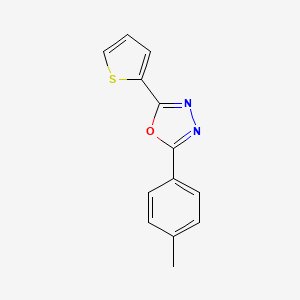

2-(4-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

1,3,4-Oxadiazoles are electron-deficient heterocycles known for their involvement in building materials for photovoltaic applications and their synthesis through cyclization processes involving aromatic compounds and hydrazine hydrate.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various methods, including the condensation of semicarbazide/thiosemicarbazide and aldehydes followed by I2-mediated oxidative bond formation for 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Other processes include electrochemical oxidation and novel one-pot, four-component condensation reactions for the efficient synthesis of disubstituted 1,3,4-oxadiazole derivatives (Niu et al., 2015).

Molecular Structure Analysis

The structural and electronic properties of 1,3,4-oxadiazole derivatives have been analyzed using ab initio and DFT levels, revealing details about geometrical parameters, infrared spectra, chemical shifts (13C NMR, 1H NMR), and electronic properties (Amiri et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including those leading to the formation of thiazoles and other derivatives through treatments with chloropentane-2,4-dione and other reagents. These reactions contribute to the diverse chemical properties of the oxadiazoles (Paepke et al., 2009).

Physical Properties Analysis

The physical properties, including optoelectronic characteristics of oxadiazole derivatives, have been explored, indicating their potential for use in organic optical materials and light-emitting diodes due to their good blue fluorescent properties (Deshapande et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles are highlighted by their reactivity and the ability to form stable compounds with various biological and optical applications. The synthesis of Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione and the investigation of conformational isomers of these derivatives demonstrate the chemical versatility and potential bioactivity of the oxadiazole ring (Roman et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-6-10(7-5-9)12-14-15-13(16-12)11-3-2-8-17-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSABVPRBSDFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353574 | |

| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |

CAS RN |

110380-38-6 | |

| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5624742.png)

![3-{(3R*,4S*)-4-(dimethylamino)-1-[(2'-methylbiphenyl-2-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5624753.png)

![2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5624757.png)

![(2,4-dimethylphenyl){methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5624766.png)

![2-ethyl-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5624770.png)

![4-{[(3-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5624776.png)

![1-acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5624786.png)

![1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B5624801.png)

![(1S*,5R*)-6-[(2-isopropyl-4-pyrimidinyl)carbonyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5624811.png)

![N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide](/img/structure/B5624816.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(2-thienyl)propanoyl]-4-piperidinol](/img/structure/B5624829.png)

![{3-oxo-3-[rel-(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}amine dihydrochloride](/img/structure/B5624837.png)